molecular formula C16H20N4O B607082 DF-1012 CAS No. 163220-65-3

DF-1012

Cat. No.: B607082
CAS No.: 163220-65-3
M. Wt: 284.36 g/mol
InChI Key: STKDYVJHOZZQEH-YOGCLGLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DF-1012 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and drying. The final product is then subjected to quality control tests to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: DF-1012 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens or alkylating agents under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

DF-1012 has a wide range of scientific research applications, including:

Mechanism of Action

DF-1012 exerts its effects by antagonizing the 5-hydroxytryptamine receptor, which is involved in various physiological processes such as neurotransmission, inflammation, and smooth muscle contraction. By blocking this receptor, this compound can reduce symptoms of asthma, cough, and inflammation. The molecular targets include the 5-hydroxytryptamine receptor and associated signaling pathways .

Properties

CAS No.

163220-65-3

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C16H20N4O/c1-20-11-4-5-12(20)8-10(7-11)19-16(21)14-9-18-15-13(14)3-2-6-17-15/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,18)(H,19,21)/t10?,11-,12+

InChI Key

STKDYVJHOZZQEH-YOGCLGLASA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CNC4=C3C=CC=N4

SMILES

O=C(C1=CNC2=NC=CC=C21)N[C@H]3C[C@H]4CC[C@H](N4C)C3

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CNC4=C3C=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DF-1012;  DF 1012;  DF1012; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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